5-Benzyl-3-butylfuran-2(3H)-one
Description
5-Benzyl-3-butylfuran-2(3H)-one is a benzofuran derivative characterized by a furanone core (a five-membered lactone ring fused to a benzene ring). Its structure includes a benzyl group at the 5-position and a butyl group at the 3-position (Figure 1). These substituents confer distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
113749-12-5 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5-benzyl-3-butyl-3H-furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-2-3-9-13-11-14(17-15(13)16)10-12-7-5-4-6-8-12/h4-8,11,13H,2-3,9-10H2,1H3 |
InChI Key |
AKXLDPZDYGKRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=C(OC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-butylfuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and butyl lithium.
Formation of Intermediates: The reaction between benzyl bromide and butyl lithium forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the furan ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-butylfuran-2(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl butyl ketone, while reduction may produce benzyl butyl alcohol.
Scientific Research Applications
5-Benzyl-3-butylfuran-2(3H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-butylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Note: Molecular formula inferred from IUPAC naming conventions.
Physicochemical Properties
- Lipophilicity : The benzyl and butyl groups in 5-Benzyl-3-butylfuran-2(3H)-one likely increase its lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or chlorine). This enhances membrane permeability but may reduce aqueous solubility .
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl in 5-Chlorobenzofuran-2(3H)-one) suggests lower electrophilicity compared to halogenated analogs. Instead, its alkyl and aromatic groups may favor radical scavenging or hydrophobic interactions .
Key Differentiators of 5-Benzyl-3-butylfuran-2(3H)-one
- Stereoelectronic Effects: The butyl group at the 3-position may reduce ring strain in the furanone core compared to bulkier substituents (e.g., tert-butyl in Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate), improving synthetic accessibility .
- Biological Target Compatibility : Unlike hydroxylated analogs (e.g., 5-Hydroxybenzofuran-2(3H)-one), the lack of polar groups in 5-Benzyl-3-butylfuran-2(3H)-one may favor interactions with hydrophobic enzyme pockets .
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